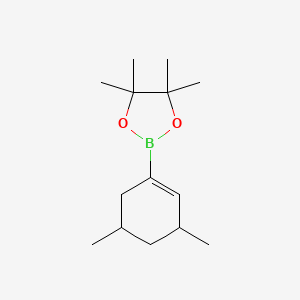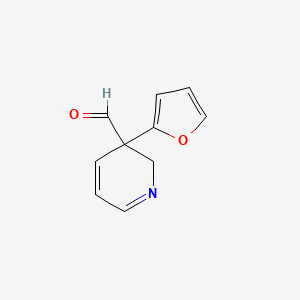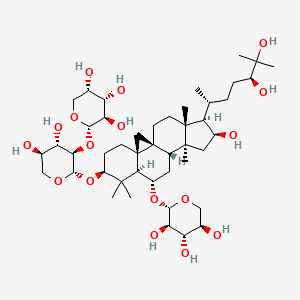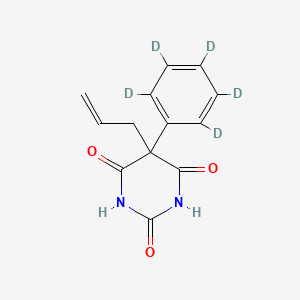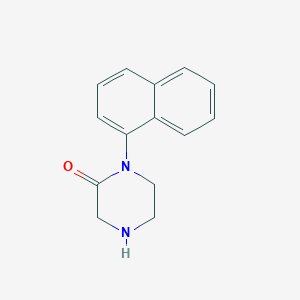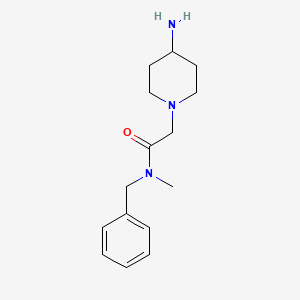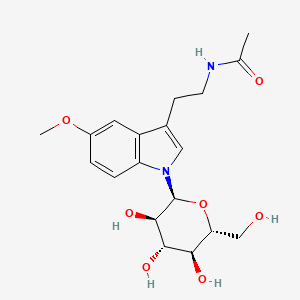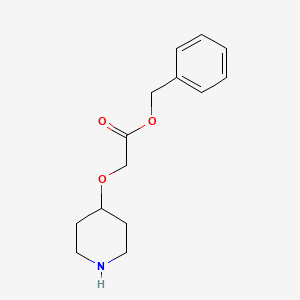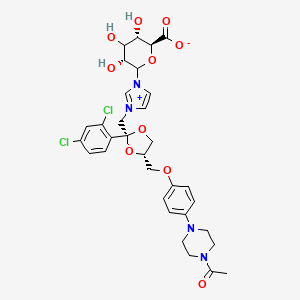
Ketoconazole Glucuronide (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketoconazole Glucuronide is a metabolite of Ketoconazole, an antifungal agent. This compound is formed through the process of glucuronidation, where Ketoconazole is conjugated with glucuronic acid. This process enhances the solubility of Ketoconazole, facilitating its excretion from the body. Ketoconazole Glucuronide is primarily studied for its role in drug metabolism and its interactions with various enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole Glucuronide involves the enzymatic reaction of Ketoconazole with uridine diphosphate glucuronic acid (UDPGA) in the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This reaction typically occurs in the liver, where UGT enzymes are abundant. The reaction conditions include maintaining a physiological pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of Ketoconazole Glucuronide can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. These methods involve incubating Ketoconazole with UDPGA and the UGT enzyme source under controlled conditions. The product is then purified using chromatographic techniques to obtain Ketoconazole Glucuronide in its technical grade form.
Chemical Reactions Analysis
Types of Reactions
Ketoconazole Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate back to Ketoconazole and glucuronic acid. Conjugation reactions involve the formation of additional glucuronide conjugates with other metabolites.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes under physiological conditions.
Major Products Formed
Hydrolysis: Ketoconazole and glucuronic acid.
Conjugation: Additional glucuronide conjugates with other metabolites.
Scientific Research Applications
Ketoconazole Glucuronide is extensively studied in the fields of pharmacokinetics and drug metabolism. Its primary applications include:
Chemistry: Understanding the metabolic pathways of Ketoconazole and its interactions with UGT enzymes.
Biology: Studying the role of glucuronidation in drug metabolism and excretion.
Medicine: Investigating the effects of Ketoconazole Glucuronide on drug efficacy and safety, particularly in the context of drug-drug interactions.
Industry: Developing biotransformation processes for the production of glucuronide conjugates for pharmaceutical applications.
Mechanism of Action
Ketoconazole Glucuronide exerts its effects through the inhibition of UGT enzymes, particularly UGT1A1 and UGT1A9 . This inhibition can lead to increased exposure to other drugs metabolized by these enzymes, such as irinotecan. The molecular targets of Ketoconazole Glucuronide include the active sites of UGT enzymes, where it competes with other substrates for binding.
Comparison with Similar Compounds
Similar Compounds
Cyclosporine A: Another compound that inhibits UGT enzymes and affects drug metabolism.
Paclitaxel: Known to inhibit UGT1A1-mediated glucuronidation.
Midazolam: Inhibits UGT1A4-mediated glucuronidation.
Uniqueness
Ketoconazole Glucuronide is unique in its potent inhibition of UGT1A1 and UGT1A9, which distinguishes it from other similar compounds. This unique property makes it a valuable tool in studying drug-drug interactions and the role of glucuronidation in drug metabolism.
Properties
Molecular Formula |
C32H36Cl2N4O10 |
|---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
(2S,3S,5R)-6-[3-[[(2R,4S)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazol-3-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H36Cl2N4O10/c1-19(39)36-10-12-37(13-11-36)21-3-5-22(6-4-21)45-15-23-16-46-32(48-23,24-7-2-20(33)14-25(24)34)17-35-8-9-38(18-35)30-28(42)26(40)27(41)29(47-30)31(43)44/h2-9,14,18,23,26-30,40-42H,10-13,15-17H2,1H3/t23-,26?,27-,28+,29-,30?,32-/m0/s1 |
InChI Key |
ZZNGUJXXZIYXFR-QYZWEJSVSA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(C[N+]4=CN(C=C4)C5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C6=C(C=C(C=C6)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(C[N+]4=CN(C=C4)C5C(C(C(C(O5)C(=O)[O-])O)O)O)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


